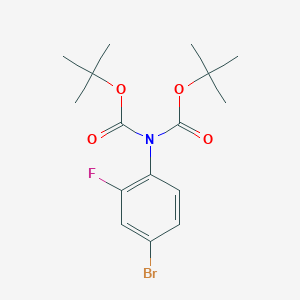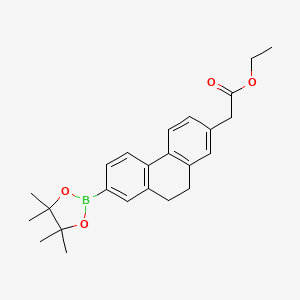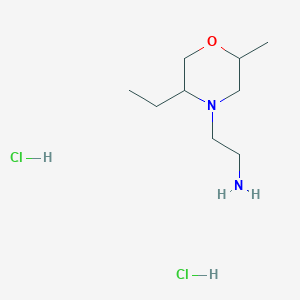
Magnesium 8-hydroxyquinolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium 8-hydroxyquinolinate is a coordination compound formed by the reaction of magnesium ions with 8-hydroxyquinoline. This compound is known for its stability and unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium 8-hydroxyquinolinate can be synthesized by reacting magnesium chloride hexahydrate with 8-hydroxyquinoline in an acetone solution. The pH of the solution is adjusted to 9 using concentrated aqueous ammonia, and the mixture is stirred and heated for one hour .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature, pH, and stirring conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Magnesium 8-hydroxyquinolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the magnesium ion.
Substitution: The 8-hydroxyquinoline ligand can be substituted with other ligands under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an appropriate solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of new coordination compounds.
Scientific Research Applications
Magnesium 8-hydroxyquinolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Medicine: Research has explored its use in drug development, particularly for its chelating properties and ability to form stable complexes with metal ions.
Industry: In industrial applications, this compound is used in the production of luminescent materials and as a stabilizer in certain polymer formulations.
Mechanism of Action
The mechanism of action of magnesium 8-hydroxyquinolinate involves its ability to form stable chelates with metal ions. The compound’s chelating properties allow it to interact with various molecular targets, including enzymes and metal ions, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Zinc 8-hydroxyquinolinate
- Copper 8-hydroxyquinolinate
- Iron 8-hydroxyquinolinate
Uniqueness
Magnesium 8-hydroxyquinolinate is unique due to its specific coordination chemistry and stability. Compared to other metal 8-hydroxyquinolinate complexes, this compound exhibits distinct thermal and chemical stability, making it particularly valuable in applications requiring robust and stable compounds .
Properties
Molecular Formula |
C20H12MgN2O6 |
|---|---|
Molecular Weight |
400.6 g/mol |
IUPAC Name |
magnesium;2-carboxyquinolin-8-olate |
InChI |
InChI=1S/2C10H7NO3.Mg/c2*12-8-3-1-2-6-4-5-7(10(13)14)11-9(6)8;/h2*1-5,12H,(H,13,14);/q;;+2/p-2 |
InChI Key |
RIWUZCPNZAUGCE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.C1=CC2=C(C(=C1)[O-])N=C(C=C2)C(=O)O.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)



![Dimethyl[2-(morpholin-2-yl)ethyl]amine dihydrochloride](/img/structure/B12336362.png)

![Thieno[2,3-d]pyrimidin-4(1H)-one, 2-(methylthio)-](/img/structure/B12336373.png)


